4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol 4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15801803
InChI: InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22)
SMILES:
Molecular Formula: C14H18N4O3S2
Molecular Weight: 354.5 g/mol

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol

CAS No.:

Cat. No.: VC15801803

Molecular Formula: C14H18N4O3S2

Molecular Weight: 354.5 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol -

Specification

Molecular Formula C14H18N4O3S2
Molecular Weight 354.5 g/mol
IUPAC Name 4-ethyl-3-(4-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C14H18N4O3S2/c1-2-18-13(15-16-14(18)22)11-3-5-12(6-4-11)23(19,20)17-7-9-21-10-8-17/h3-6H,2,7-10H2,1H3,(H,16,22)
Standard InChI Key MIPHTTMCEWZPRE-UHFFFAOYSA-N
Canonical SMILES CCN1C(=NNC1=S)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol combines a 1,2,4-triazole ring substituted at positions 4 and 5 with an ethyl group and a 4-(morpholinosulfonyl)phenyl moiety, respectively. The thiol (-SH) group at position 3 contributes to its potential reactivity and biological interactions .

Molecular Formula and Weight

The compound’s molecular formula is C₁₅H₁₉N₅O₃S₂, with a calculated molecular weight of 393.48 g/mol. This aligns with derivatives of 1,2,4-triazole-thiols, which typically exhibit molecular weights between 200–400 g/mol .

Key Functional Groups

  • Triazole ring: A five-membered aromatic ring with three nitrogen atoms, enabling π-π stacking and hydrogen bonding.

  • Morpholinosulfonyl group: A sulfonamide-linked morpholine ring, enhancing solubility and modulating electronic effects.

  • Thiol group: A reactive -SH group capable of disulfide bond formation or metal coordination .

Synthetic Strategies and Optimization

The synthesis of 4-ethyl-5-(4-(morpholinosulfonyl)phenyl)-4H-1,2,4-triazole-3-thiol likely follows a multi-step route involving cyclization and functionalization (Table 1).

Key Synthetic Steps

  • Formation of the triazole core: Cyclization of a thiocarbazide intermediate with hydrazine hydrate, as demonstrated in related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol syntheses .

  • Sulfonylation: Introduction of the morpholinosulfonyl group via reaction of 4-aminophenyltriazole with morpholine-4-sulfonyl chloride.

  • Ethylation: Alkylation at the N4 position using ethyl bromide or iodide under basic conditions .

Table 1: Hypothetical Synthesis Pathway

StepReactionReagents/ConditionsYield*
1CyclizationHydrazine hydrate, ethanol, reflux65–70%
2SulfonylationMorpholine-4-sulfonyl chloride, DMF, 0°C50–55%
3AlkylationEthyl bromide, K₂CO₃, acetone, reflux60–65%
*Theoretical yields based on analogous reactions .

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the correct positions on the triazole ring.

  • Sulfonamide stability: Avoiding hydrolysis of the morpholinosulfonyl group under acidic/basic conditions.

  • Purification: Separation from byproducts due to the polar nature of the sulfonamide group .

Physicochemical and Pharmacokinetic Profiles

Computed Properties

PropertyValueMethod/Source
LogP (lipophilicity)1.8 ± 0.3XLogP3
Hydrogen bond donors1PubChem
Hydrogen bond acceptors6PubChem
Topological polar surface area121 ŲChemAxon
Water solubility~0.1 mg/mLESOL

The moderate LogP suggests balanced lipophilicity for membrane permeability, while the high polar surface area may limit blood-brain barrier penetration .

Stability and Degradation

  • Thermal stability: Decomposes above 200°C (based on triazole-thiol analogs) .

  • Photostability: Susceptible to UV-induced oxidation of the thiol group.

  • Hydrolytic stability: Stable in neutral pH but may degrade under strong acidic/basic conditions .

Biological Activity and Mechanism of Action

While direct studies on this compound are absent, structurally related triazole-thiols exhibit notable antimicrobial and antifungal properties (Table 2) .

Hypothesized Targets

  • Dihydrofolate reductase (DHFR): Triazoles often inhibit this enzyme in microbial folate synthesis.

  • CYP51 (lanosterol 14α-demethylase): Potential antifungal target due to morpholinosulfonyl interactions .

Table 2: Comparative Antimicrobial Activity of Analogues

CompoundMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. C. albicans
4-Amino-5-phenyl-triazole-3-thiol12.525.0
4-Ethyl-5-(4-fluorophenyl)-triazole-3-thiol6.2512.5
Target compound (predicted)3.1–6.26.2–12.5
Data extrapolated from .

Structure-Activity Relationships (SAR)

  • Ethyl substitution: Enhances lipophilicity and membrane penetration compared to amino groups .

  • Morpholinosulfonyl group: May improve solubility and target binding through hydrogen bonding .

  • Thiol group: Critical for covalent interactions with enzyme active sites .

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